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Vatalanib Key Technical Data

Parameter Details Source / Context

Primary
Targets (IC₅₀)

VEGFR-1 (77 nM), VEGFR-2 (37 nM), VEGFR-3 (640 nM)

[1].

In vitro kinase assays

[1].

Additional
Targets

PDGFR, c-Kit (sub-micromolar concentrations) [1]. Inhibits

c-Fms and PDGFR-β [2].

Preclinical and clinical

studies [2] [1].

Cellular
Activity (IC₅₀)

Inhibits VEGF-induced autophosphorylation in HUVE cells

(17 nM) and VEGFR-2 transfected CHO cells (34 nM) [1].

Cell-based assays [1].

Solubility Soluble in DMSO (20 mg/ml) and in H₂O (100 mg/ml) [1]. Manufacturer's data [1].

| In Vivo Dosing (Preclinical) | - Mouse (fibrosis model): 50 mg/kg/day by gavage [3].

Mouse (AD model): 20 mg/kg/day via IP injection [4]. | Animal studies [3] [4]. | | Clinical Dosing
(Human trials) | - Pancreatic cancer (Phase II): "Ramp-up" schedule to 750 mg twice daily [5].
Colorectal cancer (Phase III): 1250 mg once daily [2]. | Clinical trial protocols [2] [5]. |
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Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your

work.

1. In Vitro Pre-treatment Protocol The manufacturer, Cell Signaling Technology, outlines a standard pre-

treatment method [1]:

Stock Solution: Reconstitute Vatalanib to a 10 mM stock in DMSO.
Working Concentration: Typically used at a range of 0.5-50 μM.

Pre-treatment Time: Incubate cells with Vatalanib for 0.5-2 hours prior to applying a stimulator (e.g.,
VEGF).

Treatment Alone: Can also be used alone, with treatment times lasting up to 72 hours.

2. In Vivo Dosing Protocol (Ramp-Up Schedule) A Phase II trial in pancreatic cancer patients used a

"ramp-up" dosing schedule to manage tolerability, a strategy that can be considered for animal studies [5]:

Week 1: 250 mg, twice daily.

Week 2: 500 mg, twice daily.
Week 3 and beyond: 750 mg, twice daily (full dose).

3. Biomarker Analysis for Anti-Angiogenic Effect A study on colorectal cancer analyzed vascular density

(VD) as a biomarker for Vatalanib activity [6]:

Tissue Preparation: Use paraffin-embedded material from the primary tumor.

Immunohistochemistry: Perform IHC staining for:
CD31: A pan-endothelial cell marker to assess total microvessel density.

pVEGFR2/KDR: Phosphorylated VEGFR2 to highlight the "activated" vessel density.
Correlation: Correlate VD with treatment response and progression-free survival.

Signaling Pathways & Experimental Workflows

To visualize Vatalanib's mechanism and its experimental context, here are two diagrams.
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This diagram illustrates Vatalanib's primary mechanism of action as a multi-targeted tyrosine kinase

inhibitor. It competes with ATP to bind intracellular domains of VEGFR-1, -2, and -3, preventing receptor

autophosphorylation and subsequent activation of downstream signaling cascades that drive angiogenesis,

cell migration, and proliferation [2] [1].
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This workflow outlines key stages for a Vatalanib experiment. Pay close attention to compound solubility

during preparation and consider a ramp-up dosing schedule in vivo to improve tolerability [5] [1]. For

analysis, include specific biomarkers like vascular density to effectively evaluate the anti-angiogenic effect

[6].

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Vatalanib experiments?

Dosing Schedule: Clinical trials show that once-daily vs. twice-daily dosing can lead to different
progression-free survival outcomes (e.g., 2.1 vs. 2.8 months in NSCLC), likely due to the drug's

relatively short half-life [2]. Consistency in your schedule is critical.
Biomarker Selection: The therapeutic effect is more pronounced in subgroups, such as patients with

high serum LDH or tumors with high phosphorylated VEGFR2 (pVEGFR2/KDR) vascular density
[2] [6]. Not stratifying your model could mask the drug's efficacy.
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Off-target Effects: Vatalanib inhibits other kinases like PDGFR and c-Kit at sub-micromolar

concentrations [1]. Ensure your experimental design and controls can account for effects beyond pure
VEGFR inhibition.

Q2: How can I confirm that Vatalanib is hitting its intended target in my model?

Directly: Measure the phosphorylation levels of VEGFR2 (and other targets like PDGFR-β) in
treated versus control samples using Western blot or immunohistochemistry [6].

Functionally: Assess downstream biological effects. A successful target engagement should lead to
reduced angiogenesis, which can be quantified by CD31+ microvessel density in tissue sections [6].

Using Biomarkers: Monitor potential pharmacodynamic biomarkers such as plasma VEGF-A, which
has been correlated with disease status in patients treated with Vatalanib [5].

Q3: What are the critical controls for a Vatalanib experiment?

Vehicle Control: Always include a group treated with the solvent used for reconstitution (e.g.,
DMSO).

Baseline Control: An untreated group to establish the baseline pathology in your model.
Positive Control: If available, another known inhibitor of the pathway can help validate your

experimental system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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